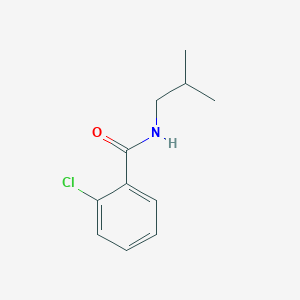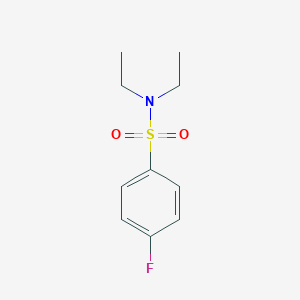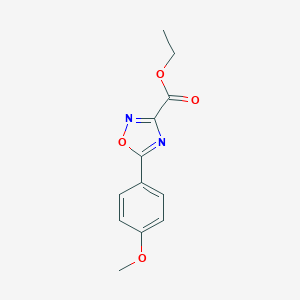![molecular formula C17H14N2 B180966 2-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 53-97-4](/img/structure/B180966.png)
2-[(E)-2-quinolin-4-ylethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-quinolin-4-ylethenyl]aniline, also known as QEA, is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. QEA is a derivative of aniline and quinoline, which are both aromatic organic compounds commonly used in the synthesis of various chemical compounds. The aim of
Mécanisme D'action
The exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline is not well understood. However, studies have suggested that 2-[(E)-2-quinolin-4-ylethenyl]aniline may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit various biochemical and physiological effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activity of matrix metalloproteinases, and induce apoptosis in cancer cells. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline is a stable and easily synthesized compound that can be obtained in high purity. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit low toxicity and good solubility in various solvents. However, 2-[(E)-2-quinolin-4-ylethenyl]aniline has some limitations for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline has poor water solubility, which may limit its use in certain applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline also has limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline. One potential direction is to investigate the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a therapeutic agent for neurodegenerative diseases. Another potential direction is to explore the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline in combination with other drugs or therapies for the treatment of cancer or inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-[(E)-2-quinolin-4-ylethenyl]aniline is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline, including its potential use as a therapeutic agent for neurodegenerative diseases and its use in combination with other drugs or therapies for the treatment of cancer or inflammation.
Méthodes De Synthèse
The synthesis of 2-[(E)-2-quinolin-4-ylethenyl]aniline involves the reaction of 2-aminoaniline and 2-quinolinecarboxaldehyde in the presence of a catalyst under appropriate conditions. The reaction results in the formation of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a yellow crystalline solid with a molecular weight of 283.34 g/mol. The purity of 2-[(E)-2-quinolin-4-ylethenyl]aniline can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[(E)-2-quinolin-4-ylethenyl]aniline has been used in various scientific research studies due to its potential therapeutic applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
53-97-4 |
|---|---|
Nom du produit |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+ |
Clé InChI |
FJQCNMUESWXOJX-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)



![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)




